molecular formula C7H10BrN3O2 B13610233 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid

Katalognummer: B13610233
Molekulargewicht: 248.08 g/mol
InChI-Schlüssel: CSSPPSLGRFUUNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a high-value chemical reagent designed for medicinal chemistry and drug discovery research. This compound features a pyrazole heterocycle, a privileged scaffold in pharmaceutical development due to its prevalence in compounds with a wide range of biological activities . The 4-bromo substituent on the pyrazole ring serves as a key synthetic handle, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The butanoic acid chain linked to an amino acid group (specifically, 2-amino) suggests potential for designing peptide mimetics or molecules that interact with biological targets recognizing amino acid motifs. Butanoic acid derivatives are of significant interest in medicinal chemistry and are investigated as potential inhibitors of enzymes like Leukotriene A-4 hydrolase (LTA4H) . As a multifunctional building block, this compound is primarily useful as an intermediate in the synthesis of more complex molecules. Researchers can leverage it to develop novel drug candidates for screening campaigns. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use. Please refer to the material safety data sheet (MSDS) prior to handling.

Eigenschaften

Molekularformel

C7H10BrN3O2

Molekulargewicht

248.08 g/mol

IUPAC-Name

2-amino-4-(4-bromopyrazol-1-yl)butanoic acid

InChI

InChI=1S/C7H10BrN3O2/c8-5-3-10-11(4-5)2-1-6(9)7(12)13/h3-4,6H,1-2,9H2,(H,12,13)

InChI-Schlüssel

CSSPPSLGRFUUNN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1CCC(C(=O)O)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Ring Synthesis

The pyrazole nucleus is commonly prepared by the condensation of hydrazines with β-dicarbonyl compounds such as diethyl ethoxymethylenemalonate. This reaction yields 5-aminopyrazole derivatives which serve as key intermediates for further functionalization.

  • Example: Reaction of appropriate hydrazines with diethyl ethoxymethylenemalonate produces 5-aminopyrazoles (compounds 50–53 in referenced literature).

Attachment to Butanoic Acid Backbone

The pyrazole moiety is linked to the butanoic acid chain through an alkyl or amide linkage. The amino group is introduced at the 2-position of the butanoic acid either by:

  • Starting from amino acid esters or acids and coupling with pyrazole derivatives.
  • Using amino acid precursors such as L-alanine ethyl ester in amidation or substitution reactions.

  • Example: Acid 15 reacted with L-alanine ethyl ester yields an intermediate (compound 18), which is then converted into the corresponding acid (compound 19), integrating the amino group into the chain.

Ester Hydrolysis and Amidation

Ester intermediates are hydrolyzed under basic conditions (e.g., NaOH in methanol) to yield free carboxylic acids, which are then subjected to amidation reactions to introduce various amine substituents, including the 4-bromo-substituted pyrazole.

  • Hydrolysis of esters 54, 55, and 57 to acids 58–60.
  • Amidation of acids with 4-bromobenzylamine to yield final amide products.

Suzuki–Miyaura Cross-Coupling

In some synthetic schemes, Suzuki–Miyaura cross-coupling reactions are employed to install aryl substituents on the pyrazole ring, including the 4-bromo substituent if introduced via boronic acid derivatives.

  • Compound 56 undergoes Suzuki–Miyaura reaction with p-tolylboronic acid to produce compound 57.

Summary of Synthetic Schemes

Step Reaction Type Key Reagents/Intermediates Outcome
1 Pyrazole ring formation Hydrazines + diethyl ethoxymethylenemalonate 5-Aminopyrazole derivatives (50–53)
2 Ester hydrolysis NaOH/MeOH Carboxylic acids (58–60)
3 Amidation 4-Bromobenzylamine, EDC/HOBt coupling reagents Amides with 4-bromo substituent (20–22)
4 Amino acid coupling L-Alanine ethyl ester Amino-substituted acids (18, 19)
5 Suzuki–Miyaura coupling Boronic acids, Pd catalyst Arylated pyrazole derivatives (57)

Research Findings on Preparation and Activity

A recent comprehensive study synthesized a library of 47 pyrazole derivatives, including those with carboxamide substituents and 4-bromo substituents, to evaluate their antibacterial and synergistic activity against multidrug-resistant bacteria. The synthetic routes involved the steps described above, highlighting the versatility of amidation and cross-coupling reactions in modifying the pyrazole core.

  • Compounds with free carboxylic acid groups and 4-bromo substituents showed improved antibacterial activity, especially against Gram-positive bacteria.
  • Synergistic activity with colistin was observed in several derivatives, emphasizing the importance of the pyrazole scaffold and substituent positioning.

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Site

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution, enabling structural diversification.

Reaction Type Reagents/Conditions Products Key Observations
Amination Primary amines, K₂CO₃, DMF, 80°CPyrazole derivatives with amino substituentsHigh regioselectivity due to bromide leaving group.
Thiol Substitution Thiols, CuI, DIPEA, DMSO, 60°CThioether-linked pyrazole derivativesCatalyst-dependent efficiency; moderate yields (45–65%).
Alkoxylation Alkoxides, NaH, THF, refluxAlkoxy-substituted pyrazolesSteric hindrance limits reactivity with bulky alkoxides.

Reactivity of the Amino Group

The primary amino group participates in condensation and acylation reactions, forming biologically relevant derivatives.

2.1. Schiff Base Formation

Reaction with aldehydes/ketones under mild acidic conditions yields Schiff bases:

  • Conditions : Ethanol, acetic acid, 25°C, 12h

  • Example : Reaction with benzaldehyde produces N-benzylidene-2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid (83% yield).

2.2. Acylation

Acylating Agent Conditions Product
Acetyl chloridePyridine, CH₂Cl₂, 0°C → 25°CN-Acetylated derivative
Benzoyl chlorideEt₃N, THF, refluxN-Benzoylated compound

Acylated derivatives show enhanced stability in physiological environments.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical acid-derived reactions:

Reaction Reagents/Conditions Product Application
Esterification Methanol, H₂SO₄, 60°CMethyl esterProdrug synthesis .
Amidation EDCI, HOBt, DMF, amineAmide conjugatesTargeted drug delivery systems.

4.1. Oxidation

  • Amino Group : Limited oxidation under standard conditions; strong oxidants (e.g., KMnO₄) may degrade the pyrazole ring.

  • Carboxylic Acid : Stable to most oxidants due to its fully oxidized state.

4.2. Reduction

  • Bromine : Not typically reduced under mild conditions.

  • Carboxylic Acid : LiAlH₄ reduces –COOH to –CH₂OH (72% yield).

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling:

Reaction Catalyst/Base Coupling Partner Product
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acidsBiaryl-pyrazole hybrids
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesAlkynylated pyrazoles

These reactions enable the synthesis of complex architectures for drug discovery.

Thermal and pH-Dependent Stability

  • Thermal Decomposition : Degrades above 220°C, releasing HBr and CO₂ .

  • pH Sensitivity : Stable in neutral conditions; decomposes in strongly acidic (pH < 2) or basic (pH > 10) media via hydrolysis of the pyrazole ring.

Comparative Reactivity

Functional Group Reactivity Rank Key Influencing Factor
Bromine (pyrazole)HighestElectrophilic aromatic substitution
Amino groupModerateSteric accessibility
Carboxylic acidLow (requires activation)pKa (~4.5) and resonance stabilization

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Amino Acid Derivatives

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic Acid

  • Molecular Formula : C₈H₁₂ClN₃O₂
  • Molecular Weight : 217.65 g/mol
  • Key Differences: Substitution: Chlorine replaces bromine at the 4-position of the pyrazole ring. Backbone: Contains a methyl group on the butanoic acid chain. Impact: The smaller size and lower electronegativity of chlorine compared to bromine may reduce steric hindrance and alter binding affinity in biological targets. This could influence solubility and metabolic stability .
Table 1: Halogen-Substituted Pyrazole Amino Acid Analogs
Compound Molecular Formula Molecular Weight (g/mol) Substituent (Pyrazole) Backbone Modification
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid C₇H₉BrN₃O₂ 248.08 4-Bromo None
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid C₈H₁₂ClN₃O₂ 217.65 4-Chloro 2-Methyl

Celecoxib (SC-58635)

  • Structure : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
  • Key Features :
    • Aryl sulfonamide group enhances COX-2 selectivity.
    • Trifluoromethyl group increases metabolic stability.
    • Application : COX-2 inhibitor for arthritis .

PF-2545920

  • Structure: 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline
  • Key Features: Quinoline-phenoxymethyl linkage improves brain penetration. Application: PDE10A inhibitor for schizophrenia .

GDC-0994

  • Structure : ERK1/2 inhibitor with pyrazole-pyrimidine core.
  • Key Features :
    • Fluorophenyl and hydroxyethyl groups optimize kinase selectivity.
    • Application : Anticancer agent targeting RAS/RAF/MEK/ERK pathway resistance .
Table 2: Pyrazole Derivatives with Diverse Pharmacological Profiles
Compound Core Structure Key Substituents Therapeutic Target Clinical Stage
Target Compound Pyrazole-amino acid 4-Bromo, butanoic acid N/A (discontinued) Preclinical
Celecoxib Diarylpyrazole-sulfonamide 3-CF₃, 4-methylphenyl COX-2 Marketed (arthritis)
PF-2545920 Pyrazole-quinoline 4-Pyridinyl, phenoxymethyl PDE10A Phase II (schizophrenia)
GDC-0994 Pyrazole-pyrimidine Fluorophenyl, hydroxyethyl ERK1/2 Early clinical (cancer)

Structure-Activity Relationship (SAR) Insights

  • Backbone Modifications: Methylation of the butanoic acid chain (as in the chloro analog) introduces steric effects that could hinder rotational freedom, affecting conformational stability .
  • Electrophilic Warheads : Compounds like PF-06459988 (EGFR inhibitor) use acrylamide groups for covalent binding, a feature absent in the target compound but critical for irreversible inhibition .

Research Findings and Implications

  • Biological Relevance : While the target compound lacks published biological data, structurally related pyrazole derivatives highlight the importance of halogenation and backbone flexibility in drug design. For example, TYK2 inhibitors (e.g., compound 14l) with fluoropyrimidine-pyrazole motifs demonstrate how electronic effects of substituents modulate kinase selectivity .
  • Limitations : The discontinuation of the target compound suggests challenges in synthesis or stability, possibly due to the bromine atom’s liability under physiological conditions.

Biologische Aktivität

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a compound of interest within medicinal chemistry and pharmacology due to its unique structural features, which include an amino group, a bromo-substituted pyrazole ring, and a butanoic acid backbone. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is C7H10BrN3O2, with a molecular weight of approximately 236.08 g/mol. The presence of the bromine atom at the 4-position of the pyrazole ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties, including 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, exhibit significant antimicrobial activity. In particular:

  • Direct Antibacterial Activity : Studies have shown that derivatives of pyrazole can demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain analogs have displayed minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 512 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Organism
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acidTBDTBD
Pyrazole Derivative 132Bacillus subtilis
Pyrazole Derivative 216Streptococcus pyogenes

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations .

Enzyme Inhibition

The mechanism of action for 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid likely involves enzyme inhibition through binding to active sites. This interaction can modulate enzymatic activity critical in various biological pathways, making it a candidate for drug development aimed at diseases characterized by dysregulated enzyme activity .

Study on Antibacterial Efficacy

A recent study synthesized a series of pyrazole compounds, including analogs of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid. The compounds were tested for their antibacterial properties using agar diffusion and broth microdilution methods. Results indicated that specific derivatives exhibited significant growth inhibition against resistant strains of Acinetobacter baumannii, showcasing the potential for these compounds as antibiotic adjuvants .

Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The study reported that certain compounds reduced edema in carrageenan-induced paw inflammation by over 60%, suggesting strong anti-inflammatory properties comparable to standard treatments like indomethacin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, brominated pyrazole intermediates can be coupled to amino acid backbones using carbodiimide-based coupling agents. Reaction optimization often involves adjusting pH (e.g., NaOH hydrolysis followed by acetic acid neutralization, as in ) and controlling temperature (e.g., 120°C with POCl₃ for cyclization, as in ). Purification may involve recrystallization or chromatography .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • NMR : Confirms regioselectivity of bromine substitution on the pyrazole ring (¹H/¹³C chemical shifts).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Ensures stoichiometric purity .

Q. What are the typical purification techniques for this compound?

  • Methodological Answer : Common methods include:

  • Recrystallization : Using polar solvents (e.g., ethanol/water mixtures) to isolate crystalline products.
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for brominated pyrazole derivatives.
  • pH-Driven Precipitation : Adjusting to acidic pH to precipitate the free acid form .

Advanced Research Questions

Q. How to address regioselectivity challenges in introducing the bromo group on the pyrazole ring?

  • Methodological Answer : Regioselectivity is controlled by steric/electronic factors. For 4-bromo substitution on pyrazole, use directing groups (e.g., electron-withdrawing substituents) or transition-metal catalysts (e.g., Pd-mediated C–H activation). Computational modeling (DFT) can predict favorable sites for bromination. Experimental validation via X-ray crystallography or NOE NMR confirms regiochemistry .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Discrepancies between NMR/IR and expected structures may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve tautomeric forms.
  • X-Ray Crystallography : Provides unambiguous structural confirmation (e.g., SHELXL refinement in ).
  • HPLC-MS Purity Check : Identifies co-eluting impurities .

Q. What computational methods aid in predicting biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like enzymes or receptors. Pharmacophore modeling aligns structural features with known bioactive pyrazole derivatives (e.g., immunosuppressants in ). MD simulations assess stability of ligand-target complexes. Validate predictions with in vitro assays (e.g., arginase inhibition assays, as in ) .

Q. How to optimize crystallization conditions for X-ray studies using SHELXL?

  • Methodological Answer :

  • Solvent Screening : Test mixtures (e.g., DMSO/water, acetone/hexane) for crystal growth.
  • Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal quality.
  • SHELXL Refinement : Use TWIN and BASF commands for twinned data. Validate with R-factor convergence (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.